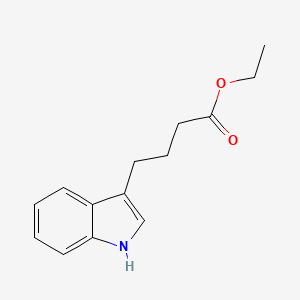
Ethyl 4-(1h-indol-3-yl)butanoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
Ethyl 4-(1H-indol-3-yl)butanoate is used in the synthesis of various biologically active compounds. A study by Nazir et al. (2018) demonstrated its use in creating novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds were potent urease inhibitors, showing promise for therapeutic applications in drug design (Nazir et al., 2018).
Structural Analysis and Crystallography
Farghaly and Gomha (2012) worked on ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate, a compound related to this compound. They conducted structural analysis using various spectroscopic methods, contributing to our understanding of these molecules’ physical and chemical properties (Farghaly & Gomha, 2012).
Fluorescence Studies
Krzyżak et al. (2015) synthesized compounds including ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo [5,4-b] pyridin-3-yloxy) butanoate and studied their fluorescence properties. These studies are vital for understanding the optical properties of these compounds, which can be applied in areas like sensor development and molecular imaging (Krzyżak et al., 2015).
Pharmacological Applications
A 2019 study by Abbasi et al. described the synthesis of bi-heterocyclic benzamides using this compound. These compounds were found to be potent inhibitors of alkaline phosphatase, suggesting their potential use in medicinal applications, particularly in treatments involving bone and teeth calcification (Abbasi et al., 2019).
Anti-Diabetic Research
In another study by Nazir et al. (2018), this compound was used in the synthesis of compounds that showed significant antidiabetic potential. These molecules exhibited potent inhibition of the α-glucosidase enzyme, indicating their potential as lead molecules for the development of new antidiabetic drugs (Nazir et al., 2018).
Additional Chemical Transformations
Further, the compound has been utilized in various chemical transformations and structural studies, contributing to the development of new synthetic methods and understanding of chemical structures, as seen in works by Chandini et al. (2022) and Cucek & Verček (2008) (Chandini et al., 2022); (Cucek & Verček, 2008).
Eigenschaften
IUPAC Name |
ethyl 4-(1H-indol-3-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)9-5-6-11-10-15-13-8-4-3-7-12(11)13/h3-4,7-8,10,15H,2,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPNPSITAMJKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303490 | |
| Record name | ethyl 4-(1h-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49850-32-0 | |
| Record name | NSC158562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(1h-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B3268809.png)
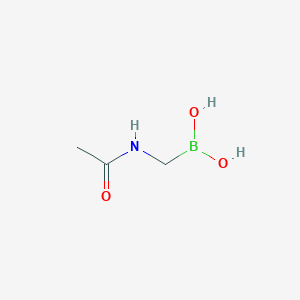

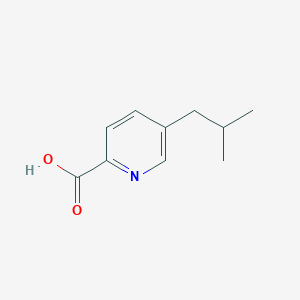

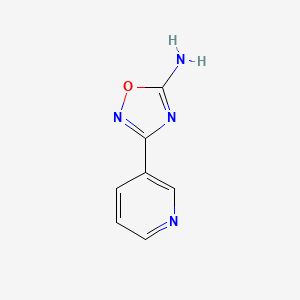
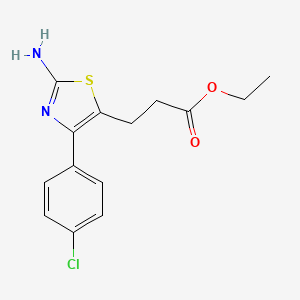
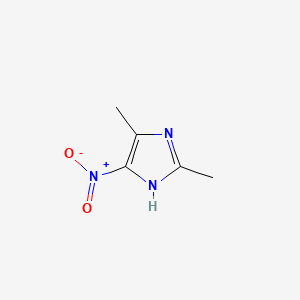
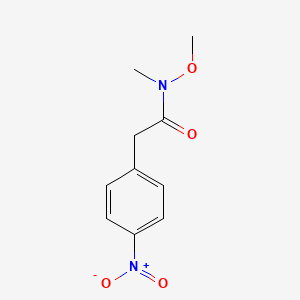
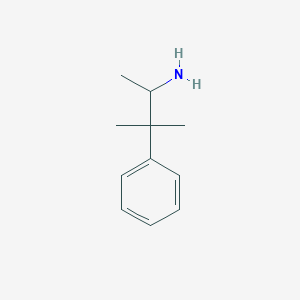

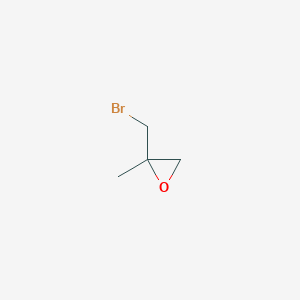
![3-Amino-4-nitro-[2]naphthoic acid](/img/structure/B3268889.png)

